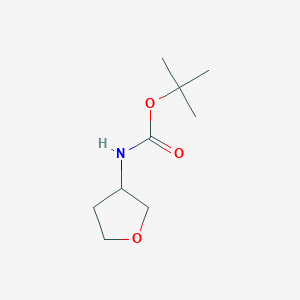

tert-Butyl (tetrahydrofuran-3-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(oxolan-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)10-7-4-5-12-6-7/h7H,4-6H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXXHXMXRVSVHQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90666912 | |

| Record name | tert-Butyl oxolan-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90666912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444608-45-1 | |

| Record name | tert-Butyl oxolan-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90666912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Structure and Composition

- Molecular Formula : C9H17NO3

- Molecular Weight : 187.24 g/mol

- Functional Groups : Tert-butyl group, carbamate group, tetrahydrofuran ring

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Not specified |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

Medicinal Chemistry

tert-Butyl (tetrahydrofuran-3-yl)carbamate is explored for its potential pharmacological properties. Its structural components suggest it may exhibit:

- Antimicrobial Activity : The presence of the tetrahydrofuran moiety can enhance the compound's interaction with biological membranes, potentially leading to antimicrobial effects.

- Enzyme Inhibition : The compound's ability to interact with specific enzymes makes it a candidate for studies on enzyme inhibition, particularly in metabolic pathways involving thiazole derivatives.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications:

- Building Block for Pharmaceuticals : It can be utilized in the synthesis of drugs, particularly those targeting metabolic pathways or exhibiting anti-inflammatory properties .

- Synthesis of Advanced Materials : The reactive functional groups present in this compound make it suitable for creating polymers and resins with tailored properties .

Chemical Research

In chemical research, this compound is valuable for studying reaction mechanisms and developing new synthetic methodologies.

Case Studies

-

Enzyme Interaction Studies :

- Researchers have utilized this compound to investigate its inhibitory effects on specific enzymes involved in metabolic pathways. These studies suggest that the compound can modulate enzyme activity, providing insights into potential therapeutic applications.

-

Synthesis of Novel Compounds :

- A study demonstrated the use of this compound as a precursor in synthesizing novel thiazole derivatives, which showed promising biological activities against various pathogens.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Tert-butyl (3-(6-((tetrahydrofuran-3-yl)oxy)... | Tert-butyl group, nicotinamide moiety | Sterically bulky; potential for enzyme inhibition |

| Nicotinamide Mononucleotide | Involved in NAD+ biosynthesis | Lacks steric hindrance from tert-butyl group |

| Ethyl Carbamate | Simpler structure without bulky groups | Different reactivity profiles |

This table highlights how this compound's steric properties and functional groups may impart distinct chemical reactivity and biological activities compared to similar compounds.

Mechanism of Action

The mechanism by which tert-Butyl (tetrahydrofuran-3-yl)carbamate exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Substituent Variations on the Tetrahydrofuran Ring

Stereochemical Variations

- (S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate (CAS 155836-47-8): Exhibits chiral centers influencing binding affinity to biological targets like G-protein-coupled receptors .

- (S)-tert-Butyl (2-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate (CAS 1801627-57-5): Hydroxymethyl group enhances hydrogen-bonding capacity, critical for nucleoside analog synthesis .

Comparative Reactivity Insights

- Boc Deprotection: tert-Butyl (tetrahydrofuran-3-yl)carbamate undergoes smooth deprotection with TFA to generate free amines, as seen in the synthesis of N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-3-((tetrahydrofuran-3-yl)amino)benzamide (Step 6, ).

- Stability : Unlike tert-butyl (3-(thiophen-3-yl)phenyl)carbamate (CAS 886505-39-1), the THF analog shows higher oxidative stability due to the absence of sulfur heteroatoms .

Biological Activity

tert-Butyl (tetrahydrofuran-3-yl)carbamate is a compound characterized by its unique structural features, including a tetrahydrofuran ring and a tert-butyl carbamate group. The molecular formula of this compound is C10H19NO4, with a molecular weight of approximately 217.26 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and applications.

Chemical Structure and Properties

The chemical structure of this compound is significant for its biological activity. The tetrahydrofuran ring contributes to the compound's reactivity, while the carbamate group enhances its solubility and stability.

| Property | Value |

|---|---|

| Molecular Formula | C10H19NO4 |

| Molecular Weight | 217.26 g/mol |

| Functional Groups | Tetrahydrofuran, Carbamate |

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. The thiazole derivatives related to this compound have shown potential for enzyme inhibition, which may be relevant in various metabolic pathways . The hydroxy-tetrahydrofuran moiety can form hydrogen bonds with biological molecules, enhancing binding affinity and potentially inhibiting enzyme activity.

Biological Activity

Research indicates that compounds similar to this compound often exhibit interesting biological properties, including:

- Antimicrobial Activity : Compounds with similar structures have been noted for their antimicrobial effects, making them candidates for drug development against bacterial infections .

- Anti-inflammatory Properties : The presence of functional groups that can modulate inflammatory pathways has been observed in related compounds .

- Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

- Enzyme Inhibition Studies : In studies involving thiazole derivatives, it was found that specific modifications in the structure significantly enhanced enzyme inhibition capabilities. This suggests that this compound could be explored for similar applications .

- Antichlamydial Activity : Research on related compounds indicated selective activity against Chlamydia species, highlighting the potential for developing new therapeutic agents targeting this pathogen .

- Pharmacological Profiles : The pharmacokinetic properties of similar compounds suggest that they may exhibit favorable absorption and distribution characteristics, which are crucial for effective drug development .

Preparation Methods

Synthesis of 3-Aminomethyl Tetrahydrofuran Intermediate

A representative synthetic route to the key intermediate 3-aminomethyl tetrahydrofuran involves:

Cyclization of maleic glycol to 2,5-dihydrofuran

This step uses catalysts such as modified montmorillonite, hydroxyapatite, or alumina in a fixed-bed reactor at 120-150 °C for 6-12 hours. The catalyst-to-maleic glycol mass ratio ranges from 1:30 to 1:50.Formylation of 2,5-dihydrofuran to 3-formyl tetrahydrofuran

Conducted in a high-pressure vessel, 2,5-dihydrofuran is reacted with a metal catalyst and a cocatalyst (halogenated diphosphinium ion salt) under nitrogen atmosphere for deoxygenation. Water gas is introduced, and the reaction is maintained at 50-100 °C and 0.1-3 MPa for 12-24 hours to yield 3-formyl tetrahydrofuran.Reductive amination of 3-formyl tetrahydrofuran to 3-aminomethyl tetrahydrofuran

Using a hydroxyapatite-supported nickel catalyst, ammonia, and hydrogen gas under 40-60 °C and 0.1-1 MPa pressure for 3-6 hours, the aldehyde group is converted to the aminomethyl group.

This three-step sequence efficiently produces the 3-aminomethyl tetrahydrofuran intermediate with good selectivity.

Carbamate Formation: Protection of the Amino Group

The free amine in 3-aminomethyl tetrahydrofuran is protected by reaction with tert-butyl chloroformate in the presence of a base such as triethylamine. Key points include:

- The reaction is typically carried out in an inert solvent like dichloromethane.

- Low temperatures (often 0 °C to room temperature) are maintained to minimize side reactions.

- The reaction proceeds via nucleophilic attack of the amine on the chloroformate, forming the tert-butyl carbamate protecting group.

This step yields tert-butyl (tetrahydrofuran-3-yl)carbamate as the final protected product.

Summary Table of Preparation Methods

| Step | Reaction Type | Key Reagents/Catalysts | Conditions | Product |

|---|---|---|---|---|

| 1 | Cyclization | Maleic glycol, modified montmorillonite/alumina/hydroxyapatite | 120-150 °C, 6-12 h, fixed-bed reactor | 2,5-Dihydrofuran |

| 2 | Formylation | 2,5-Dihydrofuran, metal catalyst, halogenated diphosphinium ion salt, water gas | 50-100 °C, 0.1-3 MPa, 12-24 h, high-pressure vessel | 3-Formyl tetrahydrofuran |

| 3 | Reductive amination | 3-Formyl tetrahydrofuran, hydroxyapatite-supported Ni catalyst, NH3, H2 | 40-60 °C, 0.1-1 MPa, 3-6 h | 3-Aminomethyl tetrahydrofuran |

| 4 | Carbamate formation | 3-Aminomethyl tetrahydrofuran, tert-butyl chloroformate, triethylamine, dichloromethane | 0 °C to RT, inert atmosphere | This compound |

Research Findings and Optimization Notes

- The use of modified montmorillonite, hydroxyapatite, or alumina catalysts in the cyclization step enhances yield and selectivity toward 2,5-dihydrofuran.

- The formylation step requires careful control of pressure and temperature to avoid over-oxidation or decomposition of intermediates.

- Reductive amination with hydroxyapatite-supported nickel catalyst is preferred for its mild conditions and high selectivity, minimizing side products.

- Carbamate formation is a well-established method for amine protection, and the use of tert-butyl chloroformate is favored due to the stability of the resulting carbamate and ease of deprotection under acidic conditions.

- Industrial scale-up would involve optimization of catalyst loading, reaction times, and purification methods such as recrystallization or chromatography to ensure high purity and yield.

Mechanistic Insights

- Cyclization involves intramolecular nucleophilic attack leading to ring closure forming the tetrahydrofuran ring.

- Formylation likely proceeds via hydroformylation catalyzed by metal complexes, introducing an aldehyde group at the 3-position.

- Reductive amination converts the aldehyde to an amine via imine intermediate formation and subsequent hydrogenation.

- Carbamate formation proceeds through nucleophilic substitution on tert-butyl chloroformate by the amine.

Q & A

What are the standard synthetic routes for tert-butyl (tetrahydrofuran-3-yl)carbamate?

Level: Basic

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or transition-metal-catalyzed coupling. A common approach involves reacting tetrahydrofuran-3-amine with tert-butyl chloroformate under alkaline conditions (e.g., triethylamine) in an inert atmosphere at low temperatures to minimize side reactions . For more complex derivatives, redox-relay Heck reactions have been employed, as demonstrated in the synthesis of tert-butyl (4-(tetrahydrofuran-3-yl)phenyl)carbamate using Pd(OAc)₂ as a catalyst and NaHCO₃ as a base .

How can researchers optimize purification methods for this compound?

Level: Basic

Methodological Answer:

Purification often involves recrystallization or column chromatography. For example, after synthesis, the crude product may be dissolved in a minimal volume of dichloromethane and precipitated using hexane. Column chromatography with silica gel and a gradient eluent (e.g., ethyl acetate/hexane) is effective for isolating high-purity samples. Analytical techniques like HPLC or NMR should confirm purity (>95%) .

What advanced strategies improve yields in transition-metal-catalyzed syntheses?

Level: Advanced

Methodological Answer:

Optimizing catalyst loading, ligand selection, and reaction time is critical. In redox-relay Heck reactions, using Pd(OAc)₂ (0.02 equiv.) with nBu₄NCl as an additive in acetonitrile enhances regioselectivity and yield. Lowering reaction temperatures (e.g., 0–25°C) reduces side-product formation. Monitoring via TLC or LC-MS ensures reaction completion .

How can stereochemical control be achieved during synthesis?

Level: Advanced

Methodological Answer:

Chiral auxiliaries or enantioselective catalysis are key. For instance, asymmetric Mannich reactions using tert-butyl carbamate derivatives with benzenesulfinic acid sodium salt and benzaldehyde under anhydrous THF conditions yield enantiomerically enriched products. Stereochemical outcomes are confirmed via X-ray crystallography or chiral HPLC .

What characterization techniques are recommended for structural elucidation?

Level: Basic

Methodological Answer:

X-ray crystallography (using SHELXL software ), NMR (¹H/¹³C, DEPT, COSY), and mass spectrometry are standard. For example, crystal structures resolved via SHELXL provide bond-length data and confirm stereochemistry . IR spectroscopy identifies carbamate C=O stretches (~1680–1720 cm⁻¹) .

How to resolve contradictions in reaction yields reported across studies?

Level: Advanced

Methodological Answer:

Variations often arise from differences in reaction scale, solvent purity, or catalyst activity. Systematic parameter screening (e.g., temperature, solvent polarity) using design-of-experiments (DoE) approaches identifies optimal conditions. Cross-referencing kinetic data (e.g., Arrhenius plots) from multiple studies helps reconcile discrepancies .

What computational methods support mechanistic studies of its reactivity?

Level: Advanced

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as carbamate formation or ring-opening reactions. Molecular docking studies predict interactions with biological targets (e.g., enzymes), validated by crystallographic data from analogs .

How does the tert-butyl carbamate group function in protecting amine intermediates?

Level: Advanced

Methodological Answer:

The tert-butyloxycarbonyl (Boc) group protects amines via acid-labile stability. It withstands basic and nucleophilic conditions, enabling selective deprotection with TFA or HCl in dioxane. This strategy is critical in multi-step syntheses, such as peptide couplings or heterocycle functionalization .

What are the stability considerations for long-term storage?

Level: Advanced

Methodological Answer:

The compound is stable at 2–8°C under inert atmospheres. Decomposition risks increase in humid environments or with exposure to strong acids/bases. Accelerated stability studies (40°C/75% RH for 6 months) assess degradation products via LC-MS. Storage in amber vials with desiccants (e.g., silica gel) is recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.